![molecular formula C14H10ClN5O B2415632 2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide CAS No. 1024376-38-2](/img/structure/B2415632.png)
2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a carboxamide group, as well as a phenyl ring substituted with a 1,2,4-triazole moiety
Mechanism of Action
Target of Action
The primary targets of 1,2,4-triazole-containing compounds, such as 2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide, are often biological receptors . These compounds operate as main pharmacophores through hydrogen-bonding and dipole interactions with these receptors .
Mode of Action
The interaction of 1,2,4-triazole-containing compounds with their targets often results in significant changes in the biological system. The unique structure and properties of these compounds allow them to be used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .
Biochemical Pathways
1,2,4-triazoles are known to have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Pharmacokinetics
The solubility of a compound in water and other polar solvents can significantly impact its bioavailability .
Result of Action
1,2,4-triazole hybrids have been shown to have weak to high cytotoxic activities against tumor cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the occurrence of fungal infections has risen significantly in recent years due to changes in the environment and global climate change .
Biochemical Analysis
Biochemical Properties
The 1,2,4-triazole ring in 2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide operates as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors . This allows it to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
The cellular effects of this compound are diverse, as it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:
Formation of the 1,2,4-triazole moiety: This can be achieved by reacting hydrazine with formamide under acidic conditions to form 1,2,4-triazole.
Substitution on the phenyl ring: The 1,2,4-triazole is then attached to a phenyl ring through a nucleophilic substitution reaction.
Formation of the pyridine ring: The pyridine ring is synthesized separately, often starting from a halogenated pyridine derivative.
Coupling of the two moieties: The phenyl ring with the 1,2,4-triazole is then coupled with the pyridine ring through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group on the pyridine ring can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its electronic properties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols, typically under reflux conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as azido, cyano, or thiol-substituted derivatives.
Oxidation and reduction: Products include various oxidized or reduced forms of the original compound.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand the interaction of triazole-containing compounds with enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with desired properties.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar 1,2,4-triazole moiety.
Anastrozole: An aromatase inhibitor used in breast cancer treatment, also containing a triazole ring.
Voriconazole: Another triazole antifungal with a similar structure.
Uniqueness
2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide is unique due to the combination of its pyridine, phenyl, and triazole moieties, which confer distinct electronic and steric properties. This makes it a versatile scaffold for the development of new drugs and materials with tailored properties.
Properties
IUPAC Name |
2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-13-12(2-1-7-17-13)14(21)19-10-3-5-11(6-4-10)20-9-16-8-18-20/h1-9H,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOQIPPPAGXZGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[1-(2-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2415551.png)
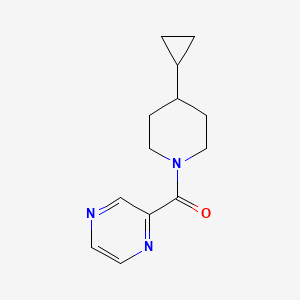
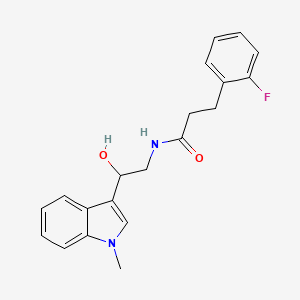
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one](/img/structure/B2415554.png)
![N-(2,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2415555.png)
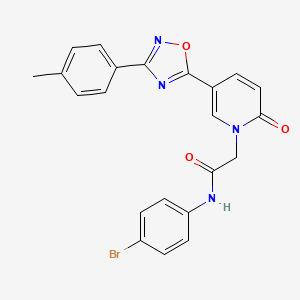
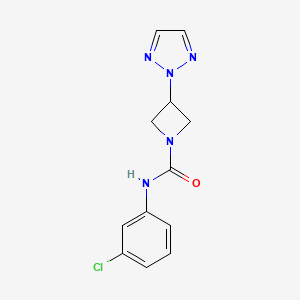
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2415560.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2415562.png)
![N-{9-[(thiophen-2-yl)methyl]-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine](/img/structure/B2415565.png)
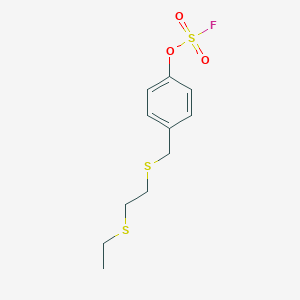
![1-[4-(benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid](/img/structure/B2415568.png)
![2-(3,4-Dimethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2415571.png)

